5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. The compound's structure integrates a pyridine ring with a carboxylic acid functional group and a triazolo-pyrazine moiety, which may contribute to its biological activities.
The synthesis and characterization of this compound have been documented in several studies focusing on triazolo-pyrazine derivatives. Such compounds are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities. The specific compound in question may not be widely available in commercial databases, but related compounds can be found in chemical catalogs and literature.
This compound can be classified as:
The synthesis of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid typically involves multi-step organic reactions.
The detailed synthetic pathway may involve reactions such as:
The molecular structure of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid can be represented by its chemical formula:
CC1=NN=C(N1)C2=CN=CN2C(=O)C(=O)O
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocyclic compounds.
Reactivity patterns are influenced by the presence of functional groups such as the triazole and pyrazine rings, which may stabilize or destabilize certain intermediates during reactions.
The mechanism of action for compounds like 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid often involves interaction with specific biological targets.
Studies have shown that similar compounds exhibit IC50 values indicating effective inhibition at low concentrations against various cancer cell lines.
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid has potential applications in:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6